molecular formula C16H13ClN4O3S B2731528 1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1111504-23-4

1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B2731528
M. Wt: 376.82
InChI Key: HPOMBBDGZJSESM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug synthesis .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions like Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of organoboron compounds with organic halides in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name following IUPAC nomenclature rules. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. Additionally, it has various functional groups attached to it, including a cyanophenyl group, a carbamoyl group, a methylsulfanyl group, and a carboxylate group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, free radical reactions, and electrophilic aromatic substitution .

properties

IUPAC Name

[1-(4-cyanoanilino)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-9(14(22)20-11-5-3-10(7-18)4-6-11)24-15(23)13-12(17)8-19-16(21-13)25-2/h3-6,8-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOMBBDGZJSESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

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